(E)-6-Methylhept-3-en-1-ol

Description

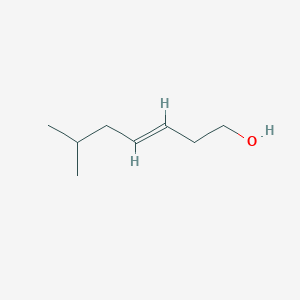

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-6-methylhept-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDORPRDJRJHON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887555 | |

| Record name | 3-Hepten-1-ol, 6-methyl-, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68900-88-9, 1335-09-7 | |

| Record name | (3E)-6-Methyl-3-hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68900-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptenol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3-hepten-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068900889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-1-ol, 6-methyl-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hepten-1-ol, 6-methyl-, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-6-methylhept-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3-HEPTEN-1-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6ZUV6CN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-6-Methylhept-3-en-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (E)-6-Methylhept-3-en-1-ol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Properties

This compound is an unsaturated aliphatic alcohol. While detailed experimental data for this specific compound is limited in publicly available literature, its fundamental properties have been estimated and are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| CAS Number | 68900-88-9 | [1][2] |

| Appearance | No data available | |

| Boiling Point (estimated) | 202.67 °C | [1] |

| Melting Point (estimated) | -31.5 °C | [1] |

| Density (estimated) | 0.8646 g/cm³ | [1] |

| Refractive Index (estimated) | 1.4379 | [1] |

| Solubility | No specific data available. Expected to be slightly soluble in water and soluble in organic solvents. |

Spectroscopic Data

Synthesis

A plausible and commonly employed synthetic route for this compound involves a two-step process: a Wittig olefination followed by hydroboration-oxidation.[3]

Synthetic Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in the reviewed literature. However, the following are generalized procedures for the key reactions involved.

Step 1: Wittig Reaction (General Protocol)

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. To obtain the (E)-alkene with higher selectivity from an unstabilized ylide, the Schlosser modification is often employed.

-

Materials: An appropriate alkyltriphenylphosphonium salt (e.g., propyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), an aldehyde (isovaleraldehyde), and an appropriate anhydrous solvent (e.g., THF or diethyl ether).

-

Procedure:

-

The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.

-

The aldehyde, dissolved in the same solvent, is then added slowly to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield (E)-6-Methylhept-3-ene.

-

Step 2: Hydroboration-Oxidation (General Protocol)

This two-step reaction converts an alkene into an alcohol with anti-Markovnikov regioselectivity.

-

Materials: The alkene ((E)-6-Methylhept-3-ene), a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF), and an oxidizing agent (e.g., hydrogen peroxide) with a base (e.g., sodium hydroxide).

-

Procedure:

-

The alkene is dissolved in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.

-

The borane reagent is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete hydroboration.

-

The reaction is then cooled, and the base and oxidizing agent are added sequentially.

-

The mixture is stirred, and the product is extracted.

-

The final product, this compound, is purified by distillation or column chromatography.

-

Biological Activity and Signaling Pathways

There is no specific information in the current literature regarding the biological activity or signaling pathways directly involving this compound. However, unsaturated alcohols as a class are known to have various biological roles, including acting as pheromones in insects. Given its structural similarity to known semiochemicals, this compound could be a candidate for investigation in chemical ecology.

Proposed Biological Screening Workflow

For a novel compound like this compound, a typical initial screening workflow to identify potential biological activity is proposed below.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, general toxicological information for C7 and C8 unsaturated alcohols suggests they have low acute toxicity. It is recommended to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

This compound is a C8 unsaturated alcohol with potential applications in organic synthesis and possibly in chemical ecology. While its basic chemical properties can be estimated, there is a significant lack of experimental data, including spectroscopic characterization, detailed synthetic protocols, and biological activity. This guide provides a summary of the available information and outlines standard methodologies that can be applied to further investigate this compound. Future research is needed to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Physical Properties of (E)-6-Methylhept-3-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6-Methylhept-3-en-1-ol is an unsaturated alcohol with potential applications in various fields of chemical research, including the synthesis of novel organic compounds and the development of new therapeutic agents. A thorough understanding of its physical properties is fundamental for its effective use in experimental settings and for predicting its behavior in different chemical and biological systems. This technical guide provides a summary of the known physical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Data

The following table summarizes the available physical property data for this compound. It is important to note that while some of these values are derived from computational models, they provide a valuable starting point for laboratory investigations.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1] |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 202.67 °C (estimate) | --INVALID-LINK-- |

| Melting Point | -31.5 °C (estimate) | --INVALID-LINK-- |

| Density | 0.8646 g/cm³ (estimate) | --INVALID-LINK-- |

| Refractive Index | 1.4379 (estimate) | --INVALID-LINK-- |

| XLogP3 | 2.1 | --INVALID-LINK--[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the experimental determination of the key physical properties of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath and the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Method: Gravimetric Method

-

Mass Measurement: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is weighed on an analytical balance.

-

Sample Addition: The volumetric flask is filled to the calibration mark with this compound.

-

Final Mass Measurement: The flask containing the sample is reweighed.

-

Calculation: The density is calculated by dividing the mass of the sample (final mass - initial mass) by the volume of the flask. For improved accuracy, this measurement should be repeated multiple times, and the average value should be reported.[2][3]

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

Method: Abbé Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For a substance like this compound, which is liquid at room temperature, this would involve cooling the substance until it solidifies.

Method: Capillary Method

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]

-

Heating: The sample is heated at a slow, controlled rate.[4][5]

-

Observation: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded. This provides the melting point range.[4]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Method: Visual Miscibility Test

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, dichloromethane, and hexane.

-

Procedure: To a test tube containing a small, measured volume of the solvent (e.g., 1 mL), this compound is added dropwise with agitation.

-

Observation: The solubility is determined by observing whether a single, clear phase is formed (soluble), if two distinct layers are present (insoluble), or if the sample dissolves to a limited extent (partially soluble).

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase.

-

Detection and Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule. Key signals to expect include those for the hydroxyl proton, the vinylic protons of the double bond, and the protons on the carbons adjacent to the oxygen and the double bond. The chemical shifts, integration, and splitting patterns of these signals will confirm the structure.[7]

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Analysis: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the signals will indicate the electronic environment of each carbon, with the carbon attached to the hydroxyl group and the vinylic carbons appearing at characteristic downfield shifts.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Analysis: The IR spectrum is recorded. Key characteristic absorption bands to identify are:

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel unsaturated alcohol like this compound.

Caption: Workflow for the physicochemical characterization of an unsaturated alcohol.

References

- 1. 6-Methyl-3-hepten-1-ol, (3E)- | C8H16O | CID 6433270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

(E)-6-Methylhept-3-en-1-ol CAS number 68900-88-9

An In-depth Technical Guide to (E)-6-Methylhept-3-en-1-ol (CAS: 68900-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated alcohol with potential applications in chemical ecology and organic synthesis. Its stereochemistry and functional groups make it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 68900-88-9 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Density (estimate) | 0.8646 g/cm³ | [2] |

| Boiling Point (estimate) | 202.67 °C | [2] |

| Melting Point (estimate) | -31.5 °C | [2] |

| Refractive Index (estimate) | 1.4379 | [2] |

| SMILES | CC(C)C/C=C/CCO | [1] |

| InChIKey | ORDORPRDJRJHON-ONEGZZNKSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. The primary strategies involve the stereoselective formation of the trans-alkene followed by the introduction of the primary alcohol functionality. Two common retrosynthetic approaches are outlined below.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves disconnecting the molecule at key positions to identify readily available starting materials.

Caption: Retrosynthetic pathways for this compound.

Experimental Protocols

3.2.1. Wittig Reaction for (E)-Alkene Synthesis

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones.[3] To achieve the desired (E)-stereochemistry, a stabilized ylide is typically used.[4]

Protocol:

-

Ylide Preparation:

-

To a solution of (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.

-

Allow the reaction mixture to stir for 1-2 hours at room temperature to form the corresponding ylide.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution to -78 °C and slowly add a solution of isovaleraldehyde in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, this compound, by flash column chromatography on silica gel.

-

3.2.2. Grignard Reaction for C-C Bond Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile, such as an epoxide.[5][6][7][8][9]

Protocol:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Reaction with Epoxide:

-

Cool the Grignard reagent to 0 °C and slowly add a solution of a suitable epoxide, such as (E)-1-bromo-4,5-epoxypentane, in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

3.2.3. Hydroboration-Oxidation for Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction to convert an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[10]

Protocol:

-

Hydroboration:

-

To a solution of (E)-6-methylhept-3-ene in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash column chromatography.

-

Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Expected Key Signals |

| ¹H NMR | - Multiplet around 5.4-5.6 ppm (vinylic protons, H-3 and H-4) - Triplet around 3.6 ppm (CH₂OH, H-1) - Multiplet around 2.1 ppm (allylic protons, H-2 and H-5) - Multiplet around 1.6-1.8 ppm (methine proton, H-6) - Doublet around 0.9 ppm (methyl protons, H-7 and H-8) |

| ¹³C NMR | - Peaks in the range of 125-135 ppm (vinylic carbons, C-3 and C-4) - Peak around 62 ppm (CH₂OH, C-1) - Peaks in the range of 25-45 ppm (aliphatic carbons, C-2, C-5, C-6) - Peak around 22 ppm (methyl carbons, C-7 and C-8) |

| IR (Infrared) | - Broad peak around 3300-3400 cm⁻¹ (O-H stretch) - Peaks around 2850-2960 cm⁻¹ (C-H stretch) - Peak around 965-975 cm⁻¹ (trans C=C bend) - Peak around 1050-1150 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 128. - Fragments corresponding to the loss of water (M-18), and cleavage at various points in the carbon chain. |

Potential Biological Relevance: Insect Pheromone Signaling

Unsaturated alcohols are a class of compounds frequently utilized by insects as pheromones for chemical communication, including attracting mates and signaling alarm.[11] While there is no direct evidence in the searched literature implicating this compound as an insect pheromone, its structural similarity to known pheromones suggests it could have biological activity in this context.

General Insect Pheromone Signaling Pathway

The detection of pheromones in many insects follows a general signaling cascade within the olfactory sensory neurons located in the antennae.

Caption: A generalized insect pheromone signaling pathway.

This pathway typically involves the following steps:

-

Binding to Pheromone Binding Proteins (PBPs): Hydrophobic pheromone molecules are captured and solubilized by PBPs in the sensillar lymph.

-

Activation of Odorant Receptors (ORs): The PBP-pheromone complex delivers the pheromone to an OR located on the dendritic membrane of an olfactory sensory neuron.

-

Signal Transduction: Pheromone binding to the OR, which is often coupled with a co-receptor (Orco), can initiate a signal transduction cascade. This can involve G-protein activation, leading to the opening of ion channels.[6][7]

-

Generation of Neuronal Signal: The influx of ions depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in a behavioral response.

Further research is required to determine if this compound plays a role in any specific insect's chemical communication and to elucidate the precise signaling pathway it might activate.

References

- 1. 6-Methyl-3-hepten-1-ol, (3E)- | C8H16O | CID 6433270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 6. google.com [google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of (E)-6-Methylhept-3-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-6-Methylhept-3-en-1-ol. Due to the absence of experimentally acquired spectra in publicly available databases, this guide leverages established NMR prediction methodologies to offer a comprehensive spectroscopic characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development by providing a foundational understanding of the expected NMR properties of this compound.

Molecular Structure and Atom Numbering

The structure of this compound is presented below with standardized atom numbering for unambiguous spectral assignment. This numbering scheme will be used throughout this guide to correlate specific atoms with their corresponding NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H3 | 5.55 | dt | J = 15.4, 6.2 | 1H |

| H4 | 5.40 | dt | J = 15.4, 6.8 | 1H |

| H1 | 3.65 | t | J = 6.4 | 2H |

| H2 | 2.25 | q | J = 6.4 | 2H |

| H5 | 1.95 | t | J = 6.8 | 2H |

| H6 | 1.70 | m | - | 1H |

| OH | 1.30 | s (broad) | - | 1H |

| H7, H8 | 0.90 | d | J = 6.6 | 6H |

Predicted ¹³C NMR Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Atom # | Chemical Shift (δ, ppm) |

| C4 | 135.0 |

| C3 | 125.0 |

| C1 | 62.5 |

| C5 | 41.5 |

| C2 | 39.0 |

| C6 | 31.0 |

| C7, C8 | 22.5 |

Experimental Protocols

While the data presented is predictive, the following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz (or higher)

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H)

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Interpretation and Key Structural Correlations

The predicted NMR data provides valuable insights into the molecular structure of this compound.

Caption: Key correlations between structural features and predicted NMR signals.

-

Alkene Protons (H3 and H4): The downfield chemical shifts of H3 and H4 are characteristic of protons attached to a carbon-carbon double bond. The large coupling constant of approximately 15.4 Hz is a definitive indicator of the (E) or trans stereochemistry of the double bond.[1][2][3]

-

Alcohol Protons (H1): The triplet at 3.65 ppm is indicative of a methylene group adjacent to a hydroxyl group and another methylene group.

-

Isopropyl Group (H6, H7, H8): The doublet for the six equivalent methyl protons (H7 and H8) and the multiplet for the single methine proton (H6) are characteristic of an isopropyl moiety.[1]

-

¹³C Spectrum: The signals between 125 and 135 ppm confirm the presence of the sp² hybridized carbons of the alkene. The signal at 62.5 ppm is typical for a carbon atom single-bonded to an oxygen atom in a primary alcohol. The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the alkyl chain.[3]

Disclaimer: The NMR data presented in this document is based on computational predictions and should be used as a reference. Experimental verification is necessary for definitive structural confirmation.

References

Infrared Spectroscopy of (E)-6-Methylhept-3-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectrum of (E)-6-Methylhept-3-en-1-ol. It details the characteristic vibrational frequencies, presents a standardized experimental protocol for spectral acquisition, and visually correlates the molecule's functional groups with their spectral signatures.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies.[2] By measuring the frequencies at which the radiation is absorbed, an IR spectrum is generated, providing a unique "fingerprint" of the molecule.[3]

This compound is a primary alcohol containing a trans (E) carbon-carbon double bond. Its structure dictates the presence of several key functional groups, each with characteristic absorption bands in the IR spectrum:

-

-OH group (alcohol): Gives rise to a very strong and broad absorption due to hydrogen bonding.

-

C-O bond (alcohol): Produces a strong stretching vibration in the fingerprint region.

-

C=C group (alkene): Shows a stretching vibration of variable intensity.

-

=C-H group (alkene): Exhibits both stretching and out-of-plane bending vibrations.

-

-C-H group (alkane): Displays characteristic stretching and bending vibrations.

The analysis of these bands allows for the structural confirmation of the molecule.

Predicted Infrared Absorption Data

The expected IR absorption bands for this compound are summarized in the table below. These wavenumbers are based on established correlation tables for the molecule's constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| ~3020 | Medium | =C-H Stretch | Alkene (=C-H) |

| 2955, 2870 | Strong | -C-H Asymmetric & Symmetric Stretch | Alkane (-CH₃, -CH₂) |

| ~1670 | Weak | C=C Stretch | trans-Alkene (C=C) |

| ~1465 | Medium | -C-H Bend (Scissoring) | Alkane (-CH₂) |

| ~1055 | Strong | C-O Stretch | Primary Alcohol (C-O) |

| ~970 | Strong | =C-H Bend (Out-of-Plane) | trans-Alkene (=C-H) |

Table 1: Predicted IR Absorption Bands for this compound.

Key Spectral Features:

-

The O-H stretching band is typically very broad, appearing around 3200-3600 cm⁻¹, a direct result of intermolecular hydrogen bonding.[1][3][4][5]

-

The clear distinction between C-H stretching vibrations above and below 3000 cm⁻¹ helps differentiate between alkene (sp²) and alkane (sp³) carbons.[6][7]

-

A strong, sharp peak around 960-980 cm⁻¹ is highly characteristic of a trans-substituted double bond and is due to the out-of-plane C-H bending vibration.[6][8][9]

-

The C-O stretch for a primary alcohol typically appears as a strong band in the 1050-1075 cm⁻¹ region.[3][4][10]

Experimental Protocol: FTIR Analysis of a Liquid Sample

This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) or Transmission (thin film) method.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a crystal (e.g., diamond, germanium) OR Salt plates (e.g., NaCl, KBr)

-

Sample: this compound, neat liquid

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

3.2. Procedure: Attenuated Total Reflectance (ATR) Method

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric CO₂ and H₂O interference.

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean and free of any residue.[11] Clean with a suitable solvent and a lint-free wipe if necessary.

-

Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the ATR crystal and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Data Acquisition:

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.[13]

-

3.3. Procedure: Transmission (Neat Liquid Film) Method

-

Instrument Preparation: As described in section 3.2.1.

-

Background Spectrum: Acquire a background spectrum with the empty sample holder in the beam path.

-

Sample Preparation:

-

Place one clean, dry salt plate on a stable surface.

-

Add one drop of this compound to the center of the plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[14] Avoid air bubbles.

-

-

Data Acquisition:

-

Mount the "sandwich" plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters as in section 3.2.4.

-

-

Cleaning:

-

Disassemble the plates and clean them thoroughly with a suitable solvent (e.g., isopropanol).[14] Store the plates in a desiccator to prevent damage from humidity.

-

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its IR spectrum.

Figure 1: Experimental workflow for FTIR-ATR spectroscopy.

Figure 2: Correlation of functional groups to IR absorption regions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR spectrum: Alkenes [quimicaorganica.org]

- 9. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. researchgate.net [researchgate.net]

The Biological Activity of Unsaturated Alcohols: A Technical Guide for Researchers

Introduction

Unsaturated alcohols, a diverse class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond and a hydroxyl group, are of significant interest in the fields of biology, pharmacology, and drug development. Their unique structural features impart a range of biological activities, from therapeutic effects to toxicity. This technical guide provides an in-depth overview of the core biological activities of various unsaturated alcohols, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their work.

Key Biological Activities of Unsaturated Alcohols

Unsaturated alcohols exhibit a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anti-obesity, anesthetic, and cytotoxic activities. The nature and potency of these activities are influenced by factors such as the length of the carbon chain, the number and position of the double bonds, and the overall molecular geometry.

Antioxidant and Anti-inflammatory Activity

Certain unsaturated alcohols, particularly those derived from natural sources like olive oil, possess notable antioxidant and anti-inflammatory properties. Hydroxytyrosol, a phenolic compound found in olives, and its unsaturated fatty alcohol derivatives are prime examples. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of the o-dihydroxyphenyl moiety in hydroxytyrosol is crucial for its high antioxidant efficiency.

Anti-Obesity Effects

Some unsaturated fatty alcohol derivatives have demonstrated potential in modulating food intake and body weight. For instance, hydroxytyrosol linoleylether has shown a hypophagic effect in rats, comparable to that of oleoylethanolamide, a known satiety signal. These compounds may exert their effects through interactions with the endocannabinoid system and peroxisome proliferator-activated receptor-α (PPAR-α), although the exact mechanisms are still under investigation.[1]

Anesthetic Properties

Long-chain unsaturated alcohols have been investigated for their anesthetic properties. The prevailing hypothesis for a long time was that their anesthetic action was due to their partitioning into the lipid bilayer of nerve membranes, causing disruption. However, more recent studies suggest that the primary targets for general anesthetics, including long-chain alcohols, are more likely proteins rather than the lipid portions of the cell membrane.[2]

Toxicity

While some unsaturated alcohols exhibit beneficial biological activities, others can be toxic. The toxicity is often related to their metabolism into more reactive compounds, such as α,β-unsaturated aldehydes or ketones.[3] For example, allyl alcohol is metabolized by alcohol dehydrogenase (ADH) to the highly toxic acrolein, which can cause significant liver damage.[4][5] The toxicity of unsaturated alcohols is influenced by their chemical structure, with factors like chain length and the position of the double bond playing a crucial role.

Quantitative Data on the Biological Activity of Unsaturated Alcohols

This section summarizes key quantitative data from various studies to facilitate comparison and analysis.

Table 1: Toxicity of Selected Unsaturated Alcohols

| Unsaturated Alcohol | Animal Model | Route of Administration | LD50 | NOAEL | Reference(s) |

| Vinyl alcohol | Rat | Oral | 64 mg/kg | - | [4][6] |

| 2-Propen-1-ol (Allyl alcohol) | Rat | Oral | - | 4.8 mg/kg bw/day (male), 6.2 mg/kg bw/day (female) | [3][4][7] |

| 2-Buten-1-ol (Crotyl alcohol) | Rat | Oral | 793 mg/kg | - | [4] |

| Cinnamyl alcohol | Rat | Oral | 2000 mg/kg | - | [4] |

| 3-Methyl-2-buten-1-ol | Rat | Oral | 810 mg/kg | 60 - 85 mg/kg bw/d | [3] |

| Citronellol | Rat | Oral | 3450 mg/kg | - | [4] |

| Geraniol | Rat | Oral | 3600 mg/kg | - | [4] |

Table 2: Antioxidant Activity of Hydroxytyrosol and its Derivatives

| Compound | Assay | Result | Reference(s) |

| Hydroxytyrosol | DPPH radical scavenging | High activity | [8][9] |

| Hydroxytyrosol acetate | DPPH radical scavenging | Weaker than hydroxytyrosol | [9] |

| Hydroxytyrosol alkyl ethers | Rancimat (oxidative stability) | High protective capacity, similar to hydroxytyrosol | [8] |

| Hydroxytyrosol linoleylether | LDL oxidation | Increased LDL resistance to oxidation | [1] |

Table 3: Kinetic Parameters of Alcohol Dehydrogenase (ADH) for Various Alcohols

| Substrate Alcohol | Km (mM) | Vmax (nmol/min/mg protein) | Enzyme Source | Reference(s) |

| Ethanol | 13 ± 1 | 6.2 ± 0.5 | Crocus sativus corm | [10] |

| Butanol | - | 3.8 ± 0.3 | Crocus sativus corm | [10] |

| 2-Propen-1-ol | 0.05 | - | Human liver | [3] |

| 2-Buten-1-ol | 0.01 | - | Human liver | [3] |

| 3-Methyl-2-buten-1-ol | 0.0045 | - | Human liver | [3] |

| 2-Hexen-1-ol | 0.003 | - | Human liver | [3] |

Signaling Pathways Modulated by Unsaturated Alcohols

Several unsaturated alcohols have been shown to modulate key intracellular signaling pathways, which are critical in regulating cellular processes like proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for elucidating their mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Some unsaturated alcohols, such as geraniol and nerolidol, have been found to inhibit this pathway in cancer cells, leading to apoptosis.[3][11] Conversely, geraniol has also been shown to activate the PI3K/Akt pathway in the context of hepatorenal protection.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and stress responses. Unsaturated alcohols like farnesol and linalool have been shown to modulate MAPK signaling.[4][10] For example, farnesol can downregulate the Ras-ERK1/2 signaling pathway, a key branch of the MAPK cascade.[12]

TNF-α and TGF-β Signaling Pathways

Chronic alcohol consumption is known to affect inflammatory and fibrogenic pathways. Ethanol can enhance the signaling of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β), which are key cytokines in inflammation and fibrosis, respectively.[13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Antioxidant Activity: LDL Oxidation Assay

This protocol describes a method to assess the ability of unsaturated alcohols to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO4) solution

-

Test compound (unsaturated alcohol) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Isolate human LDL by ultracentrifugation.

-

Dialyze the isolated LDL against PBS to remove any contaminants.

-

Determine the protein concentration of the LDL solution using a standard protein assay.

-

In a quartz cuvette, mix LDL (final concentration, e.g., 50 µg/mL) with the test compound at various concentrations. Include a control with the solvent alone.

-

Initiate the oxidation by adding CuSO4 solution (final concentration, e.g., 5 µM).

-

Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm at regular intervals (e.g., every 5 minutes) for a specified period (e.g., 4 hours) at 37°C.[17][18]

-

The antioxidant activity is determined by the length of the lag phase before the rapid increase in absorbance, which indicates the resistance of LDL to oxidation.

In Vivo Anti-Obesity Study in Rats

This protocol outlines a general procedure for evaluating the anti-obesity effects of unsaturated alcohols in a high-fat diet-induced obesity model in rats.

Materials:

-

Male Wistar rats

-

High-fat diet (HFD) and standard chow

-

Test compound (unsaturated alcohol)

-

Vehicle for test compound administration

-

Metabolic cages for monitoring food and water intake

-

Equipment for measuring body weight and other metabolic parameters

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Induce obesity by feeding the rats a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is fed standard chow.[5][16][19]

-

After the induction period, divide the obese rats into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound.

-

Administer the test compound or vehicle daily (e.g., by oral gavage) for a set duration (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and water intake daily or several times a week.

-

At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, glucose levels).

-

Euthanize the animals and collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).

Assessment of Anesthetic Potency: Luciferase Inhibition Assay

This assay uses the inhibition of the firefly luciferase reaction as a model to measure the potency of anesthetic compounds.[20]

Materials:

-

Firefly luciferase enzyme

-

Luciferin substrate

-

ATP and MgSO4

-

Buffer solution (e.g., Tris-HCl, pH 7.8)

-

Test compound (unsaturated alcohol)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing luciferase, luciferin, ATP, and MgSO4 in the buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Measure the light emission (luminescence) using a luminometer.

-

The anesthetic potency is determined by the concentration of the test compound that causes a 50% reduction in light emission (IC50).[21][22][23]

In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxicity of unsaturated alcohols using a cell-based assay.

Materials:

-

Mammalian cell line (e.g., HepG2 for liver toxicity studies)

-

Cell culture medium and supplements

-

Test compound (unsaturated alcohol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48, or 72 hours).

-

After the treatment period, add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the MTT to a colored formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

The cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) can be calculated.

Receptor Binding Assay: Cannabinoid Receptor (CB1)

This protocol outlines a competitive radioligand binding assay to determine the affinity of an unsaturated alcohol for the CB1 receptor.[8][11]

Materials:

-

Cell membranes expressing the CB1 receptor

-

Radiolabeled CB1 ligand (e.g., [3H]CP55,940)

-

Unlabeled test compound (unsaturated alcohol)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The affinity of the test compound (Ki) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.[10][24]

PPARα Activation Assay

This protocol describes a reporter gene assay to assess the ability of an unsaturated alcohol to activate PPARα.[25][26]

Materials:

-

Mammalian cells co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Cell culture medium

-

Test compound (unsaturated alcohol)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound. Include a positive control (a known PPARα agonist) and a vehicle control.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

The activation of PPARα is determined by the increase in reporter gene expression compared to the vehicle control.

Liposome Permeability Assay

This assay measures the ability of a compound to permeate a lipid bilayer using carboxyfluorescein-loaded liposomes.[27][28][29]

Materials:

-

Lipids for liposome preparation (e.g., POPC)

-

Carboxyfluorescein (CF)

-

Buffer solution

-

Size-exclusion chromatography column

-

Fluorometer

Procedure:

-

Prepare liposomes encapsulating a self-quenching concentration of CF.

-

Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion chromatography column.

-

Dilute the liposome suspension into a cuvette containing the buffer and the test compound.

-

Monitor the increase in fluorescence over time as CF leaks out of the liposomes and its self-quenching is relieved upon dilution in the external medium.

-

The rate of fluorescence increase is proportional to the permeability of the liposome membrane to CF, which can be influenced by the test compound.

Isolated Perfused Rat Liver Toxicity Study

This ex vivo model allows for the study of the direct effects of a compound on the liver, independent of systemic influences.[9][13][30][31][32]

Materials:

-

Male Wistar rat

-

Perfusion apparatus

-

Perfusion buffer (e.g., Krebs-Henseleit buffer)

-

Test compound (unsaturated alcohol)

-

Analytical equipment for measuring liver function markers (e.g., ALT, AST)

Procedure:

-

Anesthetize the rat and surgically isolate the liver.

-

Cannulate the portal vein and inferior vena cava.

-

Perfuse the liver with oxygenated buffer at a constant flow rate and temperature.

-

After an equilibration period, add the test compound to the perfusion buffer.

-

Collect perfusate samples at regular intervals for the analysis of liver enzymes (e.g., ALT, AST) and other markers of liver damage.

-

At the end of the experiment, the liver can be fixed for histological examination.

Conclusion

Unsaturated alcohols represent a fascinating and complex class of molecules with a diverse range of biological activities. Their potential as therapeutic agents is being increasingly recognized, but their inherent toxicities also warrant careful consideration. This technical guide has provided a comprehensive overview of their key biological effects, supported by quantitative data and detailed experimental protocols. The visualization of their interactions with key signaling pathways offers a deeper understanding of their mechanisms of action. It is hoped that this resource will be valuable for researchers and professionals in the ongoing exploration and development of unsaturated alcohols for various applications in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Geraniol-mediated osteoarthritis improvement by down-regulating PI3K/Akt/NF-κB and MAPK signals: In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

- 4. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acute Alcohol Modulates Cardiac Function as PI3K/Akt Regulates Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Inhibitory Effect of Geraniol on CCL4-induced Hepatorenal Toxicity in Pregnant Mice through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Ethanol Enhances TGF-β Activity by Recruiting TGF-β Receptors From Intracellular Vesicles/Lipid Rafts/Caveolae to Non-Lipid Raft Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alcohol reversibly disrupts TNF-α/TACE interactions in the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-beta signaling in alcohol induced hepatic injury [imrpress.com]

- 16. Scholars@Duke publication: Chronic ethanol consumption induces the production of tumor necrosis factor-alpha and related cytokines in liver and adipose tissue. [scholars.duke.edu]

- 17. researchgate.net [researchgate.net]

- 18. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Farnesol induces mitochondrial/peroxisomal biogenesis and thermogenesis by enhancing the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. AKT Signaling Pathway in the Nucleus Accumbens Mediates Excessive Alcohol Drinking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Attributes | Graphviz [graphviz.org]

- 22. Frontiers | Acute Intoxication With Alcohol Reduces Trauma-Induced Proinflammatory Response and Barrier Breakdown in the Lung via the Wnt/β-Catenin Signaling Pathway [frontiersin.org]

- 23. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]

- 30. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to Investigating the Potential Pheromonal Activity of (E)-6-Methylhept-3-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no direct scientific literature identifying (E)-6-Methylhept-3-en-1-ol as a known pheromone. However, its structural characteristics as an unsaturated alcohol place it within a class of compounds frequently involved in insect chemical communication.[1] This guide, therefore, outlines a comprehensive framework for the systematic investigation of this molecule's potential pheromonal activity, from initial synthesis to behavioral validation.

Introduction to Pheromone Identification

Pheromones are chemical signals used by organisms to communicate, influencing behavior and physiology. Their identification and synthesis are crucial for developing sustainable pest management strategies, such as mating disruption and mass trapping.[2] The investigation of a novel compound like this compound requires a multi-disciplinary approach, integrating organic synthesis, electrophysiology, and behavioral ecology. The stereochemistry of such compounds is often critical for biological activity, with different stereoisomers potentially eliciting different responses or being active in different species.[2]

Chemical Synthesis and Characterization

The first step in assessing the biological activity of this compound is to obtain a pure sample. Several synthetic routes can be employed to produce this compound.

Synthetic Protocols

2.1.1 Wittig Reaction and Hydroboration-Oxidation

A common method involves the Wittig reaction to form the carbon backbone, followed by hydroboration-oxidation to introduce the alcohol group.[1]

-

Step 1: Ylide Formation: A phosphonium salt, such as 3-pentenyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.

-

Step 2: Wittig Reaction: The ylide is then reacted with isovaleraldehyde. This reaction forms the (E/Z)-6-methylhept-3-ene backbone. The stereoselectivity can be influenced by the choice of solvent and base.

-

Step 3: Hydroboration-Oxidation: The resulting alkene is treated with a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide). This sequence adds a hydroxyl group to the terminal carbon, yielding this compound with anti-Markovnikov regioselectivity.[1]

-

Step 4: Purification: The final product is purified using column chromatography on silica gel.

2.1.2 Catalytic Hydrogenation of Alkynol Precursors

An alternative route involves the stereoselective reduction of an alkynol.

-

Step 1: Alkynol Synthesis: An appropriate alkynol precursor, 6-methylhept-3-yn-1-ol, can be synthesized.

-

Step 2: Stereoselective Reduction: The triple bond of the alkynol is reduced to a double bond. To obtain the (E)-isomer, a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically used.

-

Step 3: Purification: The product is purified via column chromatography.

Physicochemical Properties

The key physicochemical properties of the synthesized compound should be verified.

| Property | Value |

| Molecular Formula | C8H16O |

| Molar Mass | 128.21 g/mol |

| Boiling Point (est.) | 202.67°C |

| Density (est.) | 0.8646 g/cm³ |

| CAS Number | 68900-88-9 |

(Data sourced from estimates and chemical databases)[3]

Electrophysiological Assays

Electrophysiological techniques are used to determine if an insect's antennae can detect the compound.

Experimental Protocol: Electroantennography (EAG)

EAG measures the overall electrical response of an insect antenna to a volatile stimulus.

-

Insect Preparation: An adult insect (e.g., a moth species) is anesthetized, and its head is excised. The head is mounted onto a holder with conductive gel, with one electrode inserted into the base of the head and the other making contact with the tip of an antenna.

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. A known quantity of this compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette. The pipette is inserted into the air stream, and a puff of air delivers the stimulus to the antenna.

-

Data Acquisition: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the response is measured in millivolts (mV).

-

Controls: A solvent-only puff is used as a negative control, and a known pheromone for the tested species is used as a positive control.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to pinpoint which compounds in a mixture are biologically active.

-

Instrumentation: A gas chromatograph is fitted with a column that splits the effluent. One part goes to the standard detector (e.g., a flame ionization detector - FID), and the other part is directed over an insect antenna prepared as in the EAG protocol.

-

Sample Injection: A sample containing this compound is injected into the GC.

-

Data Analysis: The signals from the FID and the EAD are recorded simultaneously. A peak in the EAD trace that corresponds in time with the peak for the compound on the FID trace indicates that the insect's antenna is responding to that specific compound.

Hypothetical Quantitative Data

| Compound | Dose (µg) | Mean EAG Response (mV) ± SD (n=10) |

| Hexane (Control) | - | 0.1 ± 0.05 |

| This compound | 10 | 1.2 ± 0.3 |

| Positive Control | 10 | 2.5 ± 0.4 |

Behavioral Assays

Behavioral assays are essential to determine if the compound elicits a behavioral response.

Experimental Protocol: Olfactometer Assays

A Y-tube or four-arm olfactometer can be used to assess the attractiveness of the compound.

-

Apparatus: The olfactometer consists of a central chamber from which an insect can choose to move into one of several arms. A purified, humidified air stream flows through each arm.

-

Treatment: The test compound is introduced into the air stream of one arm, while a solvent control is introduced into another.

-

Observation: An insect is released into the central chamber, and its choice of arm and the time spent in each arm are recorded over a set period.

-

Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if the insect shows a significant preference for the arm with the test compound.

Experimental Protocol: Wind Tunnel Assays

Wind tunnels provide a more naturalistic setting to observe long-range attraction and flight behavior.

-

Setup: A laminar air flow is created in the tunnel. A plume of the test compound is released from a source at the upwind end.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Behavioral Observation: The insects' flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded and quantified.

Hypothetical Quantitative Data

| Treatment | Number of Insects Choosing Arm | % Preference | p-value |

| This compound | 72 | 72% | < 0.05 |

| Control (Solvent) | 28 | 28% | |

| Total | 100 |

Visualizations: Pathways and Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway that would be activated upon detection of a compound like this compound by a specific olfactory receptor.

Caption: Generalized insect olfactory signaling cascade.

Experimental Workflow for Pheromone Identification

This workflow outlines the logical progression of experiments to assess the pheromonal potential of a novel compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (E)-6-Methylhept-3-en-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of (E)-6-Methylhept-3-en-1-ol, a valuable unsaturated alcohol in organic synthesis. The primary synthetic route detailed herein involves a stereoselective Wittig reaction to construct the (E)-alkene backbone, followed by a hydroboration-oxidation to install the primary alcohol functionality. This application note includes detailed experimental procedures, a summary of key quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H16O | |

| Molar Mass | 128.21 g/mol | |

| Boiling Point | 202.67°C (estimate) | |

| Density | 0.8646 g/cm³ (estimate) | |

| Refractive Index | 1.4379 (estimate) | |

| CAS Number | 68900-88-9 |

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage establishes the carbon skeleton and the critical (E)-alkene stereochemistry via a Wittig reaction. The second stage converts the alkene to the desired primary alcohol using a hydroboration-oxidation reaction.[1] This method is reliable for constructing the specific carbon skeleton and stereochemistry required.[1]

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (E)-6-Methylhept-3-ene via Wittig Reaction

The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[2] This protocol uses a semi-stabilized ylide, which tends to favor the formation of (E)-alkenes.[3]

Step 1.1: Preparation of the Phosphonium Ylide

The Wittig reagent is prepared from a phosphonium salt, which is formed by the SN2 reaction of triphenylphosphine with an alkyl halide.[4] The resulting salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the ylide.[5]

-

Reagents and Materials:

-

3-Pentenyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask, magnetic stirrer, syringe, argon/nitrogen source

-

-

Protocol:

-

Suspend 3-pentenyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

-

Step 1.2: The Wittig Reaction

The nucleophilic ylide attacks the electrophilic carbonyl carbon of isovaleraldehyde.[5] This leads to the formation of an oxaphosphetane intermediate, which rapidly decomposes to the desired alkene and triphenylphosphine oxide.[2][4]

Caption: Simplified mechanism of the Wittig Reaction.

-

Reagents and Materials:

-

Phosphonium ylide solution (from Step 1.1)

-

Isovaleraldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether or hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Cool the ylide solution from Step 1.1 to -78°C using a dry ice/acetone bath.

-

Add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, (E)-6-Methylhept-3-ene, can be purified by flash column chromatography on silica gel.

-

Part 2: Synthesis of this compound via Hydroboration-Oxidation

This two-step reaction sequence converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity.[1]

-

Reagents and Materials:

-

(E)-6-Methylhept-3-ene (from Part 1)

-

Borane-tetrahydrofuran complex (BH₃-THF, 1.0 M solution)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Protocol:

-

Dissolve the purified (E)-6-Methylhept-3-ene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the BH₃-THF solution (1.1 eq) dropwise while maintaining the temperature at 0°C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Cool the mixture back to 0°C and slowly add the aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

-

Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation.

-

Cool the mixture to room temperature, and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Part 3: Purification and Characterization

The final product should be purified to remove any residual reagents or byproducts.

-

Protocol:

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC analysis).

-

Remove the solvent under reduced pressure to yield the final product as a colorless oil.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

-

Summary of Key Reactions